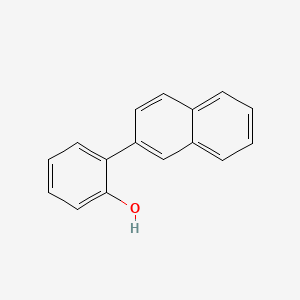

o-(2-Naphthyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-naphthalen-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O/c17-16-8-4-3-7-15(16)14-10-9-12-5-1-2-6-13(12)11-14/h1-11,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXBPOGHFMDEDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20999447 | |

| Record name | 2-(Naphthalen-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20999447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78210-35-2 | |

| Record name | 2-(2-Naphthalenyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78210-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-(2-Naphthyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078210352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Naphthalen-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20999447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-(2-naphthyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Advanced Synthetic Routes to o-(2-Naphthyl)phenol and its Derivatives

Modern organic synthesis provides a sophisticated toolkit for the construction of this compound. These methods are characterized by their use of catalytic systems that enable precise control over the reaction's outcome, leading to high yields and selectivity.

Transition Metal-Catalyzed C-C and C-O Bond Formations

The formation of the key carbon-carbon or carbon-oxygen bond to link the naphthyl and phenyl moieties is most effectively achieved through transition metal catalysis. Metals such as copper, palladium, ruthenium, gold, and iron have proven to be particularly useful in this regard, each offering unique advantages in terms of reactivity, selectivity, and substrate scope.

Copper catalysis has emerged as a powerful tool for the ortho-arylation of phenols. One notable method involves the use of diaryliodonium salts as the arylating agent. Research has shown that copper(II) triflate (Cu(OTf)₂) can effectively catalyze the selective ortho-arylation of phenol (B47542) derivatives and the α-arylation of 2-naphthol (B1666908) with diaryliodonium salts. nih.govrhhz.net This reaction provides a direct route to biaryls bearing a hydroxyl group. researchgate.net The use of diaryliodonium salts is advantageous due to their high reactivity.

In a typical procedure, the reaction is carried out in a suitable solvent like 1,2-dichloroethane (B1671644) (DCE) at elevated temperatures. core.ac.uk The choice of the copper salt and reaction conditions is crucial for achieving high selectivity and yield. core.ac.uk While this method is effective for a range of phenol derivatives, the regioselectivity can be influenced by the specific substrates used. For instance, while phenols generally undergo ortho-arylation, 2-naphthol tends to yield the α-arylated product. nih.govrhhz.net

Table 1: Copper-Catalyzed Arylation of Phenols and 2-Naphthol

| Catalyst | Arylating Agent | Substrate | Product Type | Reference |

|---|---|---|---|---|

| Cu(OTf)₂ | Diaryliodonium Salts | Phenol Derivatives | Ortho-arylated Phenols | nih.govrhhz.net |

| Cu(OTf)₂ | Diaryliodonium Salts | 2-Naphthol | α-arylated Naphthol | nih.govrhhz.net |

| CuCl | Diaryliodonium Salts | Diaryliodoniums | Phenols | rsc.org |

| Copper Catalyst | Diazonium Salts | Phenols | Diaryl Ethers | rsc.org |

This table summarizes the outcomes of copper-catalyzed arylation reactions with different substrates.

Palladium catalysis is a cornerstone of modern cross-coupling chemistry, and it has been successfully applied to the synthesis of this compound derivatives through C-H arylation. This approach avoids the need for pre-functionalized starting materials, enhancing atom economy.

One strategy involves the direct α-arylation of arylacetonitriles with aryl tosylates and mesylates, catalyzed by a palladium acetate (B1210297) (Pd(OAc)₂) and XPhos ligand system. polyu.edu.hk This method is notable for its broad substrate scope, accommodating electron-rich, neutral, and deficient aryl sulfonates. polyu.edu.hk Another approach is the palladium-catalyzed tandem γ-arylation/aromatization of 2-cyclohexen-1-one (B156087) derivatives with aryl bromides, which provides access to para-aryl phenols. nih.gov For the synthesis of naphthols specifically, palladium-catalyzed intramolecular arylation followed by an aromatization cascade has been developed. researchgate.net

Table 2: Palladium-Catalyzed Arylation Reactions

| Catalyst System | Reaction Type | Substrates | Product | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / XPhos | α-arylation | Arylacetonitriles, Aryl Tosylates/Mesylates | α-Aryl Arylacetonitriles | polyu.edu.hk |

| Pd Catalyst | γ-arylation/aromatization | 2-Cyclohexen-1-one derivatives, Aryl bromides | p-Aryl Phenols | nih.gov |

| Pd Catalyst | Intramolecular arylation/aromatization | --- | Polysubstituted 2-Naphthols | researchgate.net |

| Pd(0) Catalyst | Arylative dearomatization | Phenols | Spirocyclohexadienones | acs.org |

This table highlights various palladium-catalyzed arylation strategies for the synthesis of phenol and naphthol derivatives.

Ruthenium catalysts offer a distinct reactivity profile for C-H functionalization reactions. rsc.org Catalysis by complexes such as [RuCl₂(p-cymene)]₂ is a common strategy for achieving regioselective derivatization of phenols. nih.govrhhz.net For instance, this catalyst can direct the para-selective hydroxylation of methoxyphenols and the ortho-alkenylation of phenolic carbamates. nih.govrhhz.net

Ruthenium complexes can also mediate the ortho-alkylation of phenols with alcohols. wiley-vch.de A well-defined cationic Ru-H complex, for example, catalyzes the dehydrative C-H alkylation of phenols with alcohols to furnish ortho-substituted phenol products. researchgate.net Furthermore, Ru(II) catalysis has been employed for the regioselective ortho C-H allenylation of electron-rich aniline (B41778) and phenol derivatives, a challenging transformation due to the propensity for para-substitution. nih.gov

Table 3: Ruthenium-Catalyzed Derivatization of Phenols

| Catalyst | Reaction Type | Substrates | Product | Reference |

|---|---|---|---|---|

| [RuCl₂(p-cymene)]₂ | Hydroxylation | Methoxyphenols | Para-hydroxylated phenols | nih.govrhhz.net |

| [RuCl₂(p-cymene)]₂ | Alkenylation | Phenolic carbamates | Ortho-alkenylated phenols | nih.gov |

| Cationic Ru-H complex | Alkylation | Phenols, Alcohols | Ortho-alkylated phenols | researchgate.net |

| Ru(II) catalyst | Allenylation | Phenol derivatives, Propargylic alcohols | Ortho-allenylated phenols | nih.gov |

This table outlines the regioselective derivatization of phenols using various ruthenium catalysts.

Gold catalysis has emerged as a powerful method for the C-H functionalization of phenols and naphthols, particularly with diazo compounds. researchgate.net A key feature of gold catalysis is the ability to achieve regio-divergent outcomes by tuning the ligands and counteranions. researchgate.netrsc.org

For the reaction of naphthols with α-aryl-α-diazoesters, the site of alkylation (ortho vs. para) can be controlled. rsc.orgresearchgate.net The use of a JohnPhos ligand promotes the formation of crowded gold complexes that favor para-alkylation. rsc.org Conversely, employing an NHC-gold complex facilitates coordination of the hydroxyl group to the metal, directing the reaction to the ortho position. rsc.org This strategy allows for the selective synthesis of either ortho- or para-alkylated naphthols from the same starting materials. nih.gov This regiodivergent approach is highly valuable for generating molecular diversity. rsc.org

Table 4: Gold-Catalyzed Regio-divergent Alkylation of Naphthols

| Catalyst System | Selectivity | Product | Reference |

|---|---|---|---|

| Au catalyst with JohnPhos ligand | Para-selective | Para-alkylated naphthol | rsc.org |

| Au catalyst with NHC ligand | Ortho-selective | Ortho-alkylated naphthol | rsc.org |

| (C₆F₅)₃B | Ortho-selective | Ortho-alkylated phenol | nih.gov |

| Gold/phosphite catalyst | Low selectivity | Mixture of products | rsc.org |

This table illustrates the control of regioselectivity in the gold-catalyzed alkylation of naphthols by modifying the catalytic system.

Iron, as an earth-abundant and low-cost metal, offers a sustainable alternative to precious metal catalysts. Iron-catalyzed reactions have been successfully developed for the ortho-alkylation of phenols and naphthols.

Specifically, an iron-porphyrin complex has been shown to catalyze the chemo- and regio-selective ortho C-H bond functionalization of phenols and naphthols with α-aryl-α-diazoesters. researchgate.net This transformation exhibits high catalytic activity and provides a direct method for synthesizing ortho-alkylated phenols. researchgate.netresearchgate.net The reaction proceeds efficiently for a variety of substituted phenols and diazo compounds, affording the desired products in moderate to good yields. rsc.org The proposed mechanism involves either an iron-carbene pathway or a Lewis acid-mediated process. rsc.org This method represents an efficient approach for preparing 1,1-diarylacetates with excellent chemo- and regioselectivity. nih.gov

Table 5: Iron-Catalyzed Ortho-Alkylation

| Catalyst | Reaction Type | Substrates | Product | Reference |

|---|---|---|---|---|

| Iron-porphyrin complex | Ortho-alkylation | Phenols/Naphthols, α-Aryl-α-diazoesters | Ortho-alkylated phenols/naphthols | rsc.orgresearchgate.net |

| FeCl₃ | Arylation | Electron-rich benzenes, α-Aryl-α-diazoesters | 1,1-Diarylacetates | nih.gov |

This table summarizes the use of iron catalysts for the ortho-alkylation of phenolic compounds.

Iron-Catalyzed Ortho-Alkylation with α-Aryl-α-diazoesters

Brønsted Acid-Catalyzed Cyclization and Electrophilic Alkylationontosight.ai

Brønsted acids are effective catalysts for various organic transformations, including the alkylation of phenols and naphthols. rsc.orgchemcess.com The Friedel-Crafts alkylation, a fundamental electrophilic aromatic substitution, can be used to introduce alkyl groups onto an aromatic ring. masterorganicchemistry.com However, this method can sometimes lead to a mixture of ortho- and para-substituted products and over-alkylation. rsc.org

A Brønsted acid-catalyzed domino ring-opening cyclization of donor-acceptor cyclopropanes with 2-naphthols provides an efficient route to naphthalene-fused cyclopentanes. nih.gov This reaction proceeds without the need for transition-metal catalysts and can be performed on a gram scale. nih.gov The proposed mechanism involves the initial protonation of the cyclopropane (B1198618) by the Brønsted acid, followed by a ring-opening and subsequent cyclization reaction. nih.gov

Furthermore, a Brønsted acid-catalyzed cyclization of o-alkynylbenzoic acids followed by an ortho-regioselective electrophilic alkylation of phenols has been developed. rsc.org Triflic acid is an effective catalyst for this transformation, leading to ortho-substituted phenolic products in moderate to excellent yields. rsc.org The reaction is thought to proceed through the activation of the alkyne by the Brønsted acid, which facilitates intramolecular nucleophilic addition and subsequent electrophilic attack by the phenol. rsc.org

| Reaction Type | Reactants | Catalyst | Key Outcome |

| Domino Ring-Opening Cyclization | Donor-Acceptor Cyclopropanes, 2-Naphthols | Brønsted Acid (e.g., TfOH) | Naphthalene-fused cyclopentanes. nih.gov |

| Cyclization/Electrophilic Alkylation | o-Alkynylbenzoic Acids, Phenols | Triflic Acid | Ortho-regioselective alkylation of phenols. rsc.org |

| Hydroarylation | α-(Trifluoromethyl)styrenes, Phenols | Triflic Acid in HFIP | Access to trifluoromethylated quaternary centers. rsc.org |

Mannich Reactions and Related Aminomethylation Processesnih.gov

The Mannich reaction is a three-component condensation that typically involves an active hydrogen compound, an aldehyde, and a primary or secondary amine. beilstein-journals.orgmdpi.com In a modified version, electron-rich aromatic compounds like 2-naphthol can serve as the active hydrogen source. beilstein-journals.org This leads to the formation of aminomethylated naphthol derivatives. The mechanism can proceed in two ways: either through the initial formation of a Schiff base from the amine and aldehyde, which then reacts with 2-naphthol, or via the formation of an ortho-quinone methide (o-QM) intermediate from 2-naphthol and the aldehyde, followed by nucleophilic addition of the amine. beilstein-journals.org

A notable variation is the Betti reaction, where 2-naphthol reacts with an aldehyde and ammonia (B1221849) or an amine to form aminobenzylnaphthols, known as Betti bases. beilstein-journals.orgrsc.org Various catalysts, including L-proline and BiCl3, have been employed to improve the efficiency of these reactions, often under solvent-free conditions. rsc.org

Copper-catalyzed ortho-aminomethylation of phenols has also been reported. For instance, a nano-copper catalyst (GO-Cu7S4NPs) has been used for the ortho-selective C–H aminomethylation of phenol derivatives with N,N-dimethylbenzylamines, using tert-Butyl hydroperoxide (TBHP) as an oxidant under solvent-free conditions. mdpi.com

| Reaction Name | Components | Catalyst/Conditions | Product |

| Modified Mannich Reaction | 2-Naphthol, Aldehyde, Secondary Amine | Acidic alumina, microwave irradiation, solvent-free. rsc.org | 1-Amidoalkyl-2-naphthols. beilstein-journals.org |

| Betti Reaction | 2-Naphthol, Aromatic Aldehyde, (R)-1-phenylethylamine | LiClO4 in ether at room temperature. rsc.org | Chiral 2-aminoalkylated naphthols. rsc.org |

| L-Proline Catalyzed Mannich | 2-Naphthol, Aromatic Aldehyde, Piperidine | L-proline (20 mol%), solvent-free, 70 °C. rsc.org | Betti bases. rsc.org |

| BiCl3 Catalyzed Mannich | Naphthols, 2-Bromobenzaldehydes, Cyclic Secondary Amines | BiCl3 (7.5 mol%), solvent-free, 80 °C. rsc.org | Aminonaphthols. rsc.org |

| Copper-Catalyzed Aminomethylation | Phenol derivatives, N,N-dimethylbenzylamines | GO-Cu7S4NPs, TBHP, solvent-free. mdpi.com | Ortho-aminomethylated phenols. mdpi.com |

Flash Vacuum Pyrolysis for Phenolic Ring Synthesisrsc.org

Flash vacuum pyrolysis (FVP) is a technique used to study high-temperature, gas-phase reactions of molecules at low pressure and short contact times. osti.govuq.edu.au This method typically involves unimolecular reactions such as pericyclic reactions, radical reactions, and the extrusion of small stable molecules to generate reactive intermediates. caltech.edu

In the context of phenolic compounds, FVP has been used to investigate the reaction pathways of lignin (B12514952) model compounds. For example, the FVP of guaiacol (B22219) (2-methoxyphenol) involves the homolysis of the C-O bond to produce an o-methoxyphenoxy radical and a phenethyl radical. osti.gov These reactive intermediates can then undergo further reactions. While specific studies on the FVP of this compound for phenolic ring synthesis are not detailed in the provided sources, the principles of FVP suggest it could be a method to induce intramolecular cyclizations or rearrangements to form complex phenolic structures, potentially through C-O bond formation. scispace.com

Electrochemical Dearomatizing Methoxylationfrontiersin.org

Electrochemical methods offer a green and efficient alternative for organic synthesis, often avoiding the need for harsh chemical oxidants. researchgate.netnih.gov The electrochemical oxidative dearomatizing methoxylation of phenols and naphthols is a process that yields methoxycyclohexadienones, which are valuable synthetic intermediates. nih.gov This reaction can be carried out in an undivided cell using a constant current, with hydrogen gas as the only byproduct. nih.gov

This electrochemical approach has been successfully applied to a range of substrates, including 2,4,6-tri-substituted phenols and 1-substituted-2-naphthols, providing moderate to excellent yields. nih.gov More complex molecules, such as derivatives of estrone (B1671321) and 1,1'-bi-2-naphthols (BINOLs), have also been successfully functionalized using this method. nih.gov

In a related process, a metal-free electrochemical oxidative C–O homocoupling of 2-naphthols has been developed, followed by alkoxylation under mild conditions. rsc.org This strategy provides an eco-friendly route to naphthalenone derivatives. rsc.org

| Reaction | Substrates | Key Features | Products |

| Electrochemical Dearomatizing Methoxylation | Phenols, Naphthols | Constant current, undivided cell, no chemical oxidants. nih.gov | Methoxycyclohexadienones. nih.gov |

| Electrochemical C–O Homocoupling and Alkoxylation | 2-Naphthols | Metal-free, mild conditions, undivided cells. rsc.org | Naphthalenones. rsc.org |

| Electrochemical Dearomatizing Spirolactonization/Spiroetherification | Naphthols, Phenols | Intramolecular C–O bond formation, constant current, undivided cell. researchgate.net | Spirolactones, Spiroethers. researchgate.net |

Enzyme-Catalyzed and Free Radical Mediated Grafting for Phenolic-Protein Conjugatesresearchgate.net

Phenolic compounds can be covalently linked to proteins to form conjugates with enhanced biological activities. rsc.orgrsc.org This can be achieved through enzyme-catalyzed or free radical-mediated grafting methods. nih.govfrontiersin.org

Enzyme-catalyzed grafting often employs polyphenol oxidases like laccase and tyrosinase. nih.gov These enzymes oxidize phenolic compounds into electrophilic quinones, which can then react with nucleophilic amino acid residues on the protein surface, such as lysine, tryptophan, methionine, and cysteine, to form C-S or C-N covalent bonds. nih.govfrontiersin.org

Free radical-mediated grafting is another widely used technique. nih.govrsc.org A common approach uses a redox pair, such as ascorbic acid and hydrogen peroxide (H2O2), to generate hydroxyl radicals. frontiersin.org These radicals can oxidize amino acid side chains on the protein, which then react with phenolic compounds to create cross-linked conjugates. frontiersin.org This method is advantageous due to the low cost and toxicity of the reagents and the possibility of performing the reaction at room temperature. nih.gov

| Grafting Method | Mechanism | Key Reagents/Enzymes | Resulting Conjugate |

| Enzyme-Catalyzed | Oxidation of phenolics to quinones, followed by reaction with protein nucleophiles. nih.govfrontiersin.org | Laccase, Tyrosinase. nih.gov | Phenolic-protein conjugate with C-S or C-N bonds. frontiersin.org |

| Free Radical-Mediated | Generation of hydroxyl radicals to oxidize protein side chains, which then react with phenolics. frontiersin.org | Ascorbic acid, Hydrogen peroxide (H2O2). frontiersin.org | Cross-linked phenolic-protein conjugate. frontiersin.org |

| Alkaline Method | Oxidation of phenolics under alkaline conditions to form reactive quinones. nih.govfrontiersin.org | Alkaline pH, air. frontiersin.org | Covalent cross-linkages between proteins and phenolics. frontiersin.org |

Chemoselective Acetylation Strategiesnih.gov

Chemoselective acetylation is a crucial transformation in organic synthesis for the protection of hydroxyl groups. Various catalysts have been developed to facilitate the acetylation of alcohols and phenols with reagents like acetyl chloride or acetic anhydride (B1165640).

Copper(II) oxide has been shown to be an efficient catalyst for the chemoselective acylation and benzoylation of alcohols and phenols under solvent-free conditions at room temperature. tsijournals.com This method is noted for its mild and neutral conditions, short reaction times, and the reusability of the catalyst. tsijournals.com

Cobalt(II) chloride is another highly efficient catalyst for the O-acylation of alcohols and phenols. scirp.org Using acetyl chloride as the acylating agent in the presence of a catalytic amount of cobalt(II) chloride under solvent-free conditions leads to rapid and high-yielding acetylation. scirp.org For example, the acetylation of 2-naphthol proceeds in good yield with this system. scirp.org

Furthermore, 1,1′-(Ethane-1,2-diyl)dipyridinium bistribromide (EDPBT) can catalyze the acylation of various alcohols and phenols. researchgate.net It has been observed that phenols are generally less reactive than aliphatic alcohols under these conditions. researchgate.net The electronic properties of the phenol play a role, with electron-donating groups on the aromatic ring facilitating the acetylation. researchgate.net

| Catalyst | Acylating Agent | Conditions | Substrate Scope |

| Copper(II) oxide | Acetyl chloride, Benzoyl chloride | Solvent-free, room temperature. tsijournals.com | Alcohols, phenols, amines. tsijournals.com |

| Cobalt(II) chloride | Acetyl chloride | Solvent-free, room temperature. scirp.org | Primary, secondary, benzylic, allylic, cyclic alcohols, and phenols including 2-naphthol. scirp.org |

| EDPBT | Aliphatic and aromatic anhydrides | Varies with substrate. researchgate.net | Alcohols, amines, thiols, and phenols. researchgate.net |

| Sodium Acetate Trihydrate | Acetic anhydride | Solvent-free. scispace.com | Alcohols, phenols, thiols. scispace.com |

Selenofunctionalization of Naphthol Derivatives

The introduction of selenium into naphthol derivatives, a process known as selenofunctionalization, is a significant method for creating compounds with potential pharmaceutical applications. researchgate.net A straightforward and efficient method for the direct chalcogenylation at the C1 position of 2-naphthols has been developed, utilizing simple bases. This reaction is fast and produces high yields. researchgate.net The mechanism is believed to be an ionic electrophilic aromatic substitution, where atmospheric oxygen plays a crucial role in regenerating the diorganoyl dichalcogenides. researchgate.net

In one approach, 1-organoselanyl-naphthalen-2-ols are synthesized through the reaction of 2-naphthol derivatives with benzeneseleninic acids, using glycerol (B35011) as a green solvent. ingentaconnect.comingentaconnect.combenthamdirect.com This method yields a variety of 1-arylselanyl-naphthalen-2-ols under mild conditions. ingentaconnect.combenthamdirect.com Specifically, the reaction of 2-naphthol with arylseleninic acids at 70°C in glycerol produces the desired products. ingentaconnect.com These synthesized 1-organoselanyl-naphthalen-2-ols have demonstrated antioxidant properties. ingentaconnect.comingentaconnect.combenthamdirect.com

Another method involves the reaction of 2-naphthol and styrenyl selenocyanate (B1200272) or diaryl diselenide in the presence of a base at room temperature, leading to the exclusive selenation at the 1-position of the 2-naphthol unit. researchgate.net This process allows for the creation of a library of substituted naphthyl styrenyl and naphthyl aryl selenides. researchgate.net Furthermore, an electrochemical approach has been developed for the selenofunctionalization of allyl-naphthol derivatives, resulting in the formation of selenyl-dihydrofurans. ufg.br

The functionalization of 2-naphthols is of considerable interest due to the potential applications of the resulting compounds in pharmaceuticals and materials science. researchgate.net For instance, naphthol derivatives containing selenium have shown potential as anti-Alzheimer's agents and 5-lipoxygenase inhibitors. ingentaconnect.com

Table 1: Selenofunctionalization of 2-Naphthol Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Key Findings |

|---|---|---|---|---|

| 2-Naphthol derivatives | Benzeneseleninic acids | Glycerol | 1-Organoselanyl-naphthalen-2-ols | Mild reaction conditions, selective synthesis. ingentaconnect.combenthamdirect.com |

| 2-Naphthol | Styrenyl selenocyanate/Diaryl diselenide | Base | 1-Substituted naphthyl styrenyl/aryl selenides | Exclusive selenation at the 1-position. researchgate.net |

Diazotization and Azo Coupling Reactions

Diazotization and subsequent azo coupling reactions are fundamental processes for the synthesis of azo compounds, which are widely used as dyes. chemguide.co.ukbyjus.comwikipedia.org The reaction involves a diazonium compound acting as an electrophile and an activated aromatic compound, such as a phenol or naphthol, serving as a nucleophile in an electrophilic aromatic substitution. wikipedia.org

The process begins with the diazotization of a primary aromatic amine, such as aniline, with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt, for instance, benzenediazonium (B1195382) chloride. byjus.com This diazonium salt is then coupled with a naphthol.

In the case of 2-naphthol (beta-naphthol), it is first dissolved in an alkaline solution, like sodium hydroxide, to form the more reactive naphthoxide ion. chemguide.co.uk This solution is then cooled and mixed with the cold benzenediazonium chloride solution. chemguide.co.uk The coupling reaction results in the formation of an intensely colored azo compound, often an orange-red precipitate. chemguide.co.ukwikipedia.org The diazonium ion typically attacks the para position of the coupling agent; however, if this position is blocked, it will couple at the ortho position, though at a slower rate. wikipedia.org These azo compounds possess an extended conjugated system involving the benzene (B151609) rings and the nitrogen bridge, which is responsible for their vibrant colors. chemguide.co.uk

A specific example is the coupling of the diazo compound derived from 1-amino-2-naphthol-4-sulfonic acid with 2-naphthol, which produces the dye Chrome Blue-Black R. google.com Due to the low reactivity of some diazo compounds, the coupling reaction is often carried out at high concentrations to increase the reaction rate. google.com

Table 2: Azo Coupling Reactions of Naphthols

| Diazonium Salt Source | Coupling Agent | Conditions | Product |

|---|---|---|---|

| Aniline | 2-Naphthol | Alkaline, 0-5 °C | 2-Naphthol aniline dye (orange-red precipitate) chemguide.co.ukbyjus.com |

| Benzenediazonium chloride | 2-Naphthol | Alkaline, cold | Orange-red azo compound chemguide.co.ukwikipedia.org |

| Diazotized sulfanilic acid | 1-Naphthol (B170400) | pH 9.9, 298 K | 4-[(4′-sulfophenyl)azo]-1-naphthol and 2-[(4′-sulfophenyl)azo]-1-naphthol researchgate.net |

Mechanistic Investigations of this compound Synthesis and Transformations

Computational Chemistry Approaches to Reaction Mechanisms (e.g., DFT Calculations)

Density Functional Theory (DFT) calculations have become an invaluable tool for elucidating the mechanisms of chemical reactions, including the synthesis and transformation of naphthol derivatives. acs.orgnih.govmdpi.com These computational studies provide insights into reaction pathways, transition state structures, and the factors governing selectivity.

For instance, DFT calculations have been employed to study the oxidation reactions of 1- and 2-naphthol by hydroxyl radicals. acs.orgnih.gov These studies, using methods like B3LYP/6-31+G(d,p), have identified the most favorable reaction sites and the nature of the transient species formed. acs.orgnih.gov In the case of 2-naphthol, the addition of the hydroxyl radical is predicted to occur primarily at the C1 and C8 positions, with the C1 adduct being the most energetically stable. acs.orgnih.gov

DFT has also been used to investigate the regioselective carboxylation of 2-naphthol, providing a theoretical explanation for the observed product distribution. scirp.org Furthermore, the mechanism of N-heterocyclic carbene (NHC) catalyzed annulation reactions involving β-naphthol has been studied using DFT at the MPWB1K/6-311G(d,p) level, revealing the preferred reaction pathway and explaining the observed stereoselectivity. rsc.org

In copper-catalyzed reactions of naphthols with α-aryl-α-diazoesters, two primary mechanistic pathways have been proposed: a Cu-carbene pathway and a Lewis acid-mediated pathway. rsc.org DFT calculations have been instrumental in distinguishing between these possibilities.

The Cu-carbene mechanism involves the decomposition of the diazo compound to form a copper-carbene species, which then undergoes an electrophilic addition at the ortho-position of the phenol. rsc.org Conversely, the Lewis acid pathway suggests that a copper salt, such as CuCl₂, acts as a Lewis acid to generate a carbocation from the diazoester. This carbocation then coordinates with the hydroxyl group of the phenol, facilitating the electrophilic addition. rsc.org

Recent DFT studies have shed light on this dichotomy. For the CuCl-catalyzed reaction, calculations revealed that the ortho-selective products arise from the C-H insertion of naphthols by a bimetallic copper carbene. mdpi.com The calculations also highlighted the importance of hydrogen bonding between the naphthol's hydroxyl group and the chlorine atoms of the catalyst in stabilizing the transition states and lowering their energies. mdpi.com In contrast, for the reaction catalyzed by the CuCl monomer, the electrophilic addition at the para-position was found to have a lower energy barrier. mdpi.com

Radical pathways have been identified in the ortho-alkylation of phenols and naphthols. For example, the reaction of β-naphthol with 1-phenylethanol (B42297) derivatives, catalyzed by a pincer-ruthenium complex in the presence of molecular oxygen, proceeds through a radical mechanism. rsc.org This involves the formation of a hydroxyl radical from the alcohol, followed by the generation of a secondary radical, which then leads to the selective formation of the ortho-alkylated product. rsc.org

Another instance of a radical pathway is observed in the light-driven alkylation of phenols using α-iodosulfones. nih.gov In this process, a halogen-bonded complex forms between the phenolate (B1203915) anion and the α-iodosulfone. nih.gov Upon light irradiation, this complex undergoes a single electron transfer (SET) to form a sulfonyl radical and a phenolate radical. The electrophilic sulfonyl radical then adds to the ortho-position of the phenolate. rsc.org

The halogenation of naphthols can proceed through cationic pathways, particularly when mediated by certain reagents. DFT calculations have been employed to elucidate these mechanisms.

For the chlorination of 2-naphthol using [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) and AlCl₃, theoretical calculations suggest that the reaction proceeds via a cationic pathway. bohrium.comresearchgate.net The active chlorinating species is not simply PhICl₂, but rather a complex characterized by an equilibrium between Cl–I(Ph)–OTFA–AlCl₃ and [Cl–I(Ph)][OTFA–AlCl₃]. researchgate.net This species is formed under neutral conditions. bohrium.com The mechanism involves the formation of this electrophilic chlorinating agent, which then attacks the electron-rich naphthol ring.

Similarly, in the electrophilic cyclization of arene-containing propargylic alcohols to form halogenated naphthalenes and naphthols, a cationic intermediate is proposed. nih.gov The reaction is believed to proceed via an anti-attack of the electrophile (like ICl or Br₂) and the aromatic ring on the alkyne, generating a cationic intermediate that subsequently leads to the final product. nih.gov

Thermodynamic and Kinetic Studies of Bond Dissociation

The gas-phase O-H BDE in phenol itself is a benchmark value, established at approximately 86.7 ± 0.7 kcal mol⁻¹. canada.ca This value can be influenced by substituents on the aromatic ring. nist.gov The naphthyl group, being an extended aromatic system, can delocalize the radical formed upon hydrogen abstraction, which would theoretically lower the BDE compared to unsubstituted phenol.

Theoretical investigations using methods like Density Functional Theory (DFT) are instrumental in predicting BDEs. worldscientific.comnih.gov For instance, studies on other complex phenols show that both the position and nature of substituents significantly affect the O-H bond strength. nist.gov Kinetic studies often focus on the rate of hydrogen abstraction from phenols by various radicals. The rate constants for these reactions are directly related to the O-H BDE; a weaker bond generally leads to a faster reaction. worldscientific.com

Table 1: O-H Bond Dissociation Free Energy (BDFE) for Selected Phenolic Compounds

| Compound | BDFE (kcal/mol) in THF |

| p-methoxyphenol | 83.1 nih.gov |

| p-OMe-2,6-di-tert-butylphenol | 75.8 nih.gov |

| 2,2,6,6-tetramethylpiperdine-N-hydroxide (TEMPO-H) | 66.5 nih.gov |

Note: These values for related phenolic compounds illustrate the range of bond energies and the effect of substituents. The data was calculated in Tetrahydrofuran (THF).

Role of Catalysts and Reagents in Regioselectivity and Efficiency

Achieving the specific ortho-substitution required for this compound synthesis necessitates precise control over regioselectivity. Catalysts and reagents are pivotal in directing the reaction to the desired position and ensuring high efficiency.

Lewis acids are commonly employed to catalyze the acylation or alkylation of phenols. researchgate.net For example, iron(III) chloride (FeCl₃) has been shown to effectively catalyze the ortho-acylation of phenols and naphthols with high regioselectivity under microwave irradiation. researchgate.net Other Lewis acids like aluminum chloride (AlCl₃) and zinc chloride (ZnCl₂) also promote ortho-acylation. researchgate.net The choice of catalyst can dramatically influence the ratio of ortho to para products. In the chlorination of phenols, for instance, certain poly(alkylene sulphide) catalysts, when used with a Lewis acid like AlCl₃, show very high para-selectivity. mdpi.com

Transition metal catalysts, including copper, gold, iron, and palladium, are widely used for C-H functionalization of phenols. Current time information in Colombo, LK.nih.gov Copper- and iron-catalyzed reactions of naphthols with α-aryl-α-diazoesters can proceed via either a metal-carbene pathway or a Lewis acid-mediated pathway to achieve ortho-alkylation. Current time information in Colombo, LK. The regioselectivity can be fine-tuned by the ligand environment around the metal center. For instance, an iron-porphyrin catalyst enhances control over regioselectivity in the alkylation of 1-naphthol. Current time information in Colombo, LK. The proposed mechanism involves the formation of an Fe-phenolate, which then coordinates with the diazo compound, leading to electrophilic substitution at the ortho-position. Current time information in Colombo, LK.

Table 2: Catalysts in Regioselective Reactions of Phenols and Naphthols

| Catalyst / Reagent | Reaction Type | Selectivity | Key Finding |

| FeCl₃ / Microwave | Acylation | ortho | Provides excellent yields of ortho-hydroxyaryl ketones with high regioselectivity. researchgate.net |

| CuCl₂ / Diazoesters | Alkylation | ortho | Proceeds via a proposed Lewis acid mediated pathway for ortho-alkylation of naphthols. Current time information in Colombo, LK. |

| Fe-Porphyrin / Diazoesters | Alkylation | ortho | The porphyrin ligand enhances regioselective control in the ortho-alkylation of 1-naphthol. Current time information in Colombo, LK. |

| Brønsted Acid (TfOH) | Alkylation | ortho | Catalyzes cyclization followed by ortho-regioselective electrophilic alkylation of phenols. Current time information in Colombo, LK. |

| Sulphuryl chloride / Poly(alkylene sulphide)s | Chlorination | para | Yields quantitative results with very high para/ortho ratios for chlorophenols. mdpi.com |

In Situ Derivatization Mechanisms

In the context of chemical analysis, particularly for techniques like Gas Chromatography-Mass Spectrometry (GC-MS), polar compounds like this compound require derivatization to increase their volatility and thermal stability. In situ derivatization combines this step with sample preparation or injection. copernicus.org

The most common mechanism is silylation, where the acidic proton of the phenolic hydroxyl group is replaced by a non-polar trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents such as N-Methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used. copernicus.orgsigmaaldrich.com

The mechanism proceeds via nucleophilic attack of the phenolic oxygen on the silicon atom of the silylating agent, leading to the elimination of a stable leaving group (e.g., trifluoroacetamide). This reaction can be performed directly on a collection substrate (like a quartz fiber filter) during thermal desorption, where high temperatures (e.g., 300 °C) accelerate the reaction rate. copernicus.org Another approach involves in-syringe derivatization after a microextraction step, where the derivatizing reagent is mixed with the analyte extract inside the GC syringe just before injection. researchgate.net Acetylation using reagents like acetic anhydride is another method used to protect hydroxyl groups. mdpi.com

Mechanism of Phenolic Ring Formation

One novel method for synthesizing a phenolic ring, specifically that of 2-naphthol, involves the flash vacuum pyrolysis of a precursor molecule. researchgate.net The pyrolysis of 2,2-dimethyl-5-(2'-methylbenzylidene)-1,3-dioxan-4,6-dione at temperatures between 420-620°C yields 2-naphthol in nearly quantitative amounts. researchgate.net

The proposed mechanism for this transformation is as follows:

Formation of a Ketenecarbene : The initial pyrolysis step generates an intermediate 2-methylbenzylideneketene.

Current time information in Colombo, LK.nih.gov Hydrogen Migration : This ketene (B1206846) intermediate undergoes a Current time information in Colombo, LK.nih.gov sigmatropic rearrangement, where a hydrogen atom from the ortho-methyl group migrates to the ketene carbon. This step forms a vinylketene intermediate.

Intramolecular Cyclization : The vinylketene then undergoes a 6π-electron electrocyclization, forming a cyclohexadienone intermediate.

Tautomerization : A final tautomerization (enolization) of the cyclohexadienone yields the stable aromatic 2-naphthol ring system. researchgate.net

This pathway demonstrates a powerful method for constructing the naphthol scaffold from a readily available aldehyde precursor. researchgate.net

Intramolecular Cyclization Mechanisms

Naphthylphenols can undergo intramolecular cyclization reactions, often triggered by photochemical excitation. Studies on isomeric phenylnaphthols and naphthylphenols have revealed pathways involving Excited State Intramolecular Proton Transfer (ESIPT). acs.orgirb.hr

In the case of 2-(2-hydroxyphenyl)naphthalene, upon excitation to the first singlet state (S₁), a direct ESIPT can occur from the phenolic hydroxyl group to the adjacent naphthalene (B1677914) ring. acs.org This process can lead to the formation of a quinone methide intermediate, which was detected by laser flash photolysis. acs.org In the presence of a solvent like water, a solvent-assisted proton transfer can also occur. This sequential mechanism involves the deprotonation of the phenol in the excited state, followed by protonation of the naphthalene ring by the solvent, which can lead to the formation of stable cyclized naphthofuran photoproducts. acs.orgirb.hr

Furthermore, transition-metal catalysis can facilitate intramolecular cyclizations. Palladium-catalyzed reactions of 2-phenylphenols with haloalkynes can lead to a sequential C-H alkynylation followed by an annulation (cyclization) to construct highly functionalized benzo[b]furans. Current time information in Colombo, LK. Similarly, high-valent palladium-mediated intramolecular cyclization cascades have been developed to prepare spirocyclic cyclohexadienone structures from phenol derivatives. thieme-connect.com

Advanced Spectroscopic and Computational Characterization

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of o-(2-Naphthyl)phenol. Each method offers unique insights into different aspects of the molecule's framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the constituent phenolic and naphthyl moieties. researchgate.net

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the single hydroxyl proton. The protons on the phenolic and naphthalenic rings would appear in the aromatic region, typically between 6.8 and 8.5 ppm. researchgate.netresearchgate.net The phenolic hydroxyl (-OH) proton signal is anticipated as a broad singlet, with its chemical shift being sensitive to solvent and concentration, generally appearing between 4 and 8 ppm. libretexts.org The proximity of the two aromatic systems would likely cause complex splitting patterns due to spin-spin coupling.

¹³C NMR: In the ¹³C NMR spectrum, the carbon atoms of the two aromatic rings would resonate in the typical downfield region of approximately 110 to 160 ppm. researchgate.net The carbon atom attached to the hydroxyl group is expected to be the most deshielded, appearing around 155-158 ppm due to the electronegativity of the oxygen atom. libretexts.orgrsc.org

Table 1: Predicted NMR Data for this compound

| NMR Type | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H NMR | Aromatic Protons (C-H) | 6.8 - 8.5 |

| Phenolic Proton (O-H) | 4.0 - 8.0 (broad) | |

| ¹³C NMR | Aromatic Carbons (C-C, C-H) | 110 - 150 |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information on the functional groups present in a molecule. uc.edu The spectra of this compound would be characterized by vibrations of the hydroxyl group and the aromatic rings.

Key expected absorption bands include:

O-H Stretching: A prominent, broad absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group. fiveable.me

C-O Stretching: A strong band in the IR spectrum, typically in the 1180-1260 cm⁻¹ region, arising from the stretching of the phenolic C-O bond. fiveable.me

Aromatic C=C Stretching: Multiple sharp bands of weak to medium intensity between 1450 and 1600 cm⁻¹ in both IR and Raman spectra, characteristic of the carbon-carbon double bond stretching within the phenyl and naphthalene (B1677914) rings. fiveable.me

Aromatic C-H Stretching: Signals appearing above 3000 cm⁻¹.

C-H Bending (Out-of-Plane): Strong bands in the IR spectrum between 700 and 900 cm⁻¹, which are diagnostic for the substitution pattern on the aromatic rings. researchgate.net

While IR spectroscopy is sensitive to polar bonds like the O-H and C-O groups, Raman spectroscopy is particularly effective for analyzing the non-polar C=C bonds of the aromatic systems. mdpi.comresearchgate.net

Table 2: Principal Vibrational Bands Expected for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|

| O-H Stretch | 3200 - 3600 | Strong, Broad (IR) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium (IR) |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak (IR, Raman) |

| C-O Stretch | 1180 - 1260 | Strong (IR) |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions in conjugated systems. Both the phenol (B47542) and naphthalene components of this compound are chromophores. Benzene (B151609), the parent aromatic for the phenol ring, exhibits strong absorption below 200 nm and weaker bands around 254 nm. msu.edu Phenol itself shows an absorption maximum around 275 nm. docbrown.info Naphthalene, with its more extended conjugated system, absorbs light at longer wavelengths than benzene. msu.edu

For this compound, the electronic conjugation between the phenyl and naphthyl rings is expected to cause a bathochromic shift (a shift to longer wavelengths) compared to either phenol or naphthalene alone. bgu.ac.il The UV-Vis spectrum would likely display strong absorption bands in the ultraviolet region, with the exact maxima (λ_max) depending on the solvent used. researchgate.netacademie-sciences.fr

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). The exact mass of this compound is 220.088815 Da. nih.gov In a typical mass spectrum, phenols are known to exhibit a strong molecular ion peak (M⁺), which would be expected at m/z ≈ 220 for this compound. libretexts.org

Fragmentation analysis provides further structural information. Common fragmentation patterns for phenols include the loss of a hydrogen atom (M-1) or the loss of a carbon monoxide molecule (M-28). libretexts.org High-resolution mass spectrometry (HRMS) can confirm the molecular formula, C₁₆H₁₂O, with high accuracy. rsc.org

Mass Spectrometry (MS)

Computational Chemistry for Electronic and Molecular Structure

Computational chemistry provides theoretical insights into the molecular and electronic properties of this compound. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict geometries, vibrational frequencies, and electronic spectra, which complement experimental data. researchgate.netnih.gov

Several key molecular descriptors for this compound have been calculated and are available in public databases. These descriptors help predict the compound's behavior in various chemical and biological systems.

Table 3: Computed Molecular Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 220.27 g/mol | chemscene.com |

| Exact Mass | 220.088815 Da | nih.gov |

| XLogP3 | 4.3 | nih.gov |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | chemscene.com |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

XLogP3: This value indicates the lipophilicity of the molecule, suggesting it is more soluble in fats and oils than in water.

Topological Polar Surface Area (TPSA): The TPSA is related to a molecule's ability to form hydrogen bonds and is often used to predict transport properties. chemscene.com

Hydrogen Bond Counts: The presence of one hydrogen bond donor (the -OH group) and one acceptor (the oxygen atom) highlights its capacity for intermolecular interactions. nih.gov

Density Functional Theory (DFT) Studies of Geometries and Interactions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it ideal for predicting molecular geometries, energies, and interaction dynamics. DFT calculations, particularly using functionals like B3LYP, have been successfully employed to model heterocyclic bases and hydrogen-bonded systems, providing a good balance between accuracy and computational cost.

Studies on the related compound, 2-naphthol (B1666908), demonstrate the utility of DFT in understanding molecular interactions in different environments. For instance, DFT calculations at the B3LYP/6-31(G)d level were used to explain the molecular interactions of 2-naphthol in binary solvent mixtures of water-methanol and water-ethanol. The dipole moment of the 2-naphthol-ethanol complex was found to be greater than that of the 2-naphthol-methanol complex, suggesting a stronger association in the former.

Furthermore, DFT has been used to study proton dissociation in naphthol-based photoacids by modeling the process in a complex with a water molecule. These calculations, often benchmarked against higher-level methods like Time-Dependent DFT (TDDFT), help in accurately mapping the potential energy surface of such reactions. Research on other substituted phenols shows that DFT can determine intramolecular hydrogen bond enthalpies (ΔHintra-HB) and correlate them with various geometric and electronic parameters.

Table 1: Theoretical Dipole Moments of 2-Naphthol Complexes Calculated by DFT/B3LYP/6-31(G)d

| Complex | Phase | Dipole Moment (Debye) |

|---|---|---|

| 2-Naphthol + Methanol (B129727) | Gas | 3.01 |

| 2-Naphthol + Methanol | Water | 4.88 |

| 2-Naphthol + Ethanol | Gas | 3.04 |

| 2-Naphthol + Ethanol | Water | 4.93 |

This table is generated based on data for 2-Naphthol complexes.

Ab Initio Calculations for Intermolecular Interactions

Ab initio calculations, which are based on first principles of quantum mechanics without reliance on empirical parameters, are crucial for accurately describing intermolecular interactions. These methods, particularly Møller-Plesset perturbation theory (MP2), are well-established for calculating long-range interaction energies in small molecular clusters.

A combined experimental and theoretical study on the 2-naphthol·H₂O complex employed ab initio Hartree-Fock (HF) calculations with the 6-31G(d,p) basis set. These calculations identified the minimum-energy structures and transition states, revealing that the complex has a trans-linear hydrogen bond arrangement. The calculated binding energy for trans-2-naphthol·H₂O was found to be -6.1 kcal/mol, which is very similar to the binding energy calculated for the phenol·H₂O complex, indicating that the extension of the π-system has a minor effect on the hydrogen bonding conditions. The energy barrier for the internal rotation of the water moiety around the hydrogen bond was calculated to be only 0.5 kcal/mol.

In another study, ab initio calculations at the HF/6-31G level were used to identify the cis- and trans-isomers of bare 2-naphthol by comparing calculated and observed OH vibrational frequencies. This research further examined the structures of 2-naphthol-(H₂O)n clusters, finding that clusters with n=2 and 3 form ring structures.

Table 2: Calculated Binding Energies and Structural Parameters for Phenol and Naphthol Water Complexes

| Complex | Method/Basis Set | Binding Energy (kcal/mol) | H-Bond Barrier (kcal/mol) |

|---|---|---|---|

| phenol·H₂O | MP2/6-311G++(d,p) | -6.08 | 0.4 |

| trans-2-naphthol·H₂O | HF/6-31G(d,p) | -6.1 | 0.5 |

Data sourced from ab initio studies on phenol and 2-naphthol complexes.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that transforms the complex, delocalized molecular wave function into a localized form that aligns with the chemist's intuitive Lewis structure picture of one-center (lone pairs) and two-center (bonds) orbitals. This analysis provides detailed information about electron density distribution, donor-acceptor interactions, and intramolecular and intermolecular charge transfer, which are key to understanding chemical stability and reactivity.

The strength of an interaction, such as a hydrogen bond, can be quantified by calculating the second-order perturbation stabilization energy (E(2)) between the donor and acceptor orbitals. This energy represents the stabilization resulting from the charge transfer from a filled lone pair orbital (n) of the proton acceptor to an unfilled antibonding orbital (σ*) of the proton donor.

While a specific NBO analysis for this compound was not found, studies on similar hydrogen-bonded systems illustrate the method's power. For example, in complexes of 2-chloroaniline (B154045) with carboxylic acids, NBO analysis was performed at the B3LYP/6-311++G(d,p) level to evaluate the strength of various intermolecular interactions. The analysis revealed significant stabilization energies for O-H···N hydrogen bonds, indicating strong charge transfer and a substantial covalent character to the bond.

Table 3: Illustrative NBO Stabilization Energies (E(2)) for Hydrogen Bonds in 2-Chloroaniline-Formic Acid Complex

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N₅ | σ*(O₁-H₂) | 27.63 |

| LP(2) O₁ | σ*(N₅-H₆) | 2.59 |

This table presents data from a representative system to illustrate the outputs of NBO analysis. LP denotes a lone pair orbital.

Bader's Atoms in Molecules (AIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density (ρ(r)). Within this framework, a chemical bond is associated with a bond path—a line of maximum electron density linking two nuclei—and a (3, -1) bond critical point (BCP) where the gradient of the electron density is zero.

The nature of the chemical bond can be characterized by analyzing the properties of the electron density at the BCP. Key parameters include the electron density itself (ρ(r)) and its Laplacian (∇²ρ(r)). For covalent (shared-shell) interactions, ρ(r) is high and ∇²ρ(r) is negative, indicating a concentration of electronic charge at the BCP. For closed-shell interactions, such as hydrogen bonds and van der Waals forces, both ρ(r) and ∇²ρ(r) are typically small and positive.

In the study of 2-chloroaniline–carboxylic acid complexes, AIM analysis was used to confirm and characterize the hydrogen bonds. The topological parameters calculated at the BCPs of the O-H···N bonds were consistent with the criteria for strong hydrogen bonding, corroborating the findings from NBO analysis.

Table 4: Illustrative AIM Topological Parameters for Hydrogen Bonds in 2-Chloroaniline-Formic Acid Complex

| H-Bond Type | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) |

|---|---|---|

| O-H···N | 0.0432 | 0.1264 |

| N-H···O | 0.0105 | 0.0441 |

This table presents data from a representative system to illustrate the outputs of AIM analysis. ρ(r) is the electron density and ∇²ρ(r) is its Laplacian at the bond critical point.

Molecular Docking for Binding Mechanisms

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. This method is instrumental in drug discovery and molecular biology for understanding binding mechanisms, predicting binding affinity (often expressed as a binding energy), and identifying key intermolecular interactions such as hydrogen bonds and hydrophobic contacts.

Docking studies on compounds structurally related to this compound reveal how this class of molecules interacts with biological targets. For example, the binding interaction of a synthetic 1,4-naphthoquinone (B94277) derivative with human serum albumin (HSA) was investigated using molecular docking. The results showed that the compound preferentially binds to subdomain IIA (site I) of HSA with a binding affinity of -7.15 kcal/mol. In another study, a binuclear Ruthenium(II)-1-naphthylhydrazine complex was docked with bovine serum albumin (BSA), yielding a calculated binding energy of -29.8 kJ/mol (-7.12 kcal/mol), which was in good agreement with experimental data and indicated a high affinity for the protein receptor. The analysis identified key amino acid residues involved in the binding, providing a structural basis for the observed affinity. Such studies are crucial for predicting the pharmacokinetic properties of potential drug candidates.

Table 5: Illustrative Molecular Docking Results for Naphthyl Derivatives with Serum Albumin

| Ligand | Protein | Binding Site | Binding Energy |

|---|---|---|---|

| 2-(4-methoxyanilino)naphthalene-1,4-dione | Human Serum Albumin | Subdomain IIA (Site I) | -7.15 kcal/mol |

| [{RuCl(η⁶-p-cymene)}₂(μ-Cl)(μ-1-N,N′-naphthyl)]⁺ | Bovine Serum Albumin | Site I (Sudlow's site) | -29.8 kJ/mol |

This table showcases typical results from molecular docking studies on related naphthyl compounds.

Photophysical Properties and Excited State Dynamics

Excited State Proton Transfer (ESPT) Mechanisms

Excited-state proton transfer is a fundamental photochemical reaction where a proton is transferred from an acidic moiety to a basic site within the same molecule or to a nearby solvent molecule. mdpi.com This process is driven by the significant change in the acidity and basicity of functional groups upon photoexcitation. mdpi.com For o-(2-Naphthyl)phenol, two primary ESPT mechanisms are operative: a direct intramolecular route and a solvent-mediated pathway.

A notable characteristic of this compound, also known as 2-(2-hydroxyphenyl)naphthalene, is its capacity to undergo a highly efficient Excited State Intramolecular Proton Transfer (ESIPT). acs.orgnih.govirb.hr Unlike typical ESIPT reactions that occur between heteroatoms (e.g., O–H···N), this compound exemplifies a rarer class where the phenolic proton is transferred to an sp2-hybridized carbon atom on the adjacent aromatic ring. nih.gov

Investigations combining preparative photolyses, fluorescence spectroscopy, and laser flash photolysis (LFP) have elucidated this mechanism in detail. acs.orgnih.gov Upon excitation to the first singlet excited state (S1), the phenolic proton is transferred directly to the C1 carbon of the naphthalene (B1677914) ring. acs.orgnih.gov This process is remarkably efficient, with a quantum yield for deuterium (B1214612) exchange of approximately 0.3. nih.govirb.hr The ESIPT reaction proceeds through a conical intersection with the ground state (S0), leading to the formation of a transient keto-tautomer known as a quinone methide (QM). acs.orgnih.gov LFP studies have successfully detected this QM intermediate, measuring its lifetime to be approximately 26 ± 3 nanoseconds in acetonitrile (B52724). acs.orgnih.gov The high efficiency of this ESIPT pathway is attributed to a favorable ground-state conformation that facilitates the proton transfer. acs.orgnih.gov

In addition to the direct intramolecular pathway, this compound can also engage in solvent-assisted excited-state proton transfer, particularly in protic solvents like water. acs.org This mechanism occurs via a sequential process. acs.orgnih.gov First, the photo-excited phenol (B47542) undergoes deprotonation to form a phenolate (B1203915) anion in the excited state. acs.org Subsequently, the phenolate is protonated by a solvent molecule, such as water. acs.orgnih.gov

Excited State Intramolecular Proton Transfer (ESIPT)

Fluorescence and Absorption Spectroscopy in Varied Media

The absorption and emission properties of this compound are intrinsically linked to its excited-state processes and are highly sensitive to the surrounding solvent environment. Spectroscopic analysis provides crucial insights into these dynamics.

The ground state acidity, or ionization constant (pKa), of a phenolic compound can be determined using UV-Vis absorption spectroscopy. researchgate.net This method leverages the fact that the protonated phenol (ArOH) and its deprotonated conjugate base, the phenolate anion (ArO⁻), possess distinct absorption spectra. researchgate.net

| Solution | pH | Absorbance at λmax(ArO⁻) | Calculated [ArOH] (M) | Calculated [ArO⁻] (M) | log([ArO⁻]/[ArOH]) | Calculated pKa |

|---|---|---|---|---|---|---|

| 0.1 M HCl | 1.0 | 0.050 | 1.00 x 10⁻⁵ | 0 | - | - |

| Buffer | 9.5 | 0.475 | 5.00 x 10⁻⁶ | 5.00 x 10⁻⁶ | 0.00 | 9.50 |

| 0.1 M NaOH | 13.0 | 0.900 | 0 | 1.00 x 10⁻⁵ | - | - |

Note: The data in this table is for illustrative purposes to demonstrate the methodology.

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For this compound, the highly efficient ESIPT pathway serves as a major non-radiative de-excitation channel, which would be expected to result in a relatively low fluorescence quantum yield.

The standard method for measuring Φf involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield, such as quinine (B1679958) sulfate (B86663). nih.govacs.org Measurements are taken in the same solvent, or corrections are applied for the solvent's refractive index. acs.org The quantum yield is sensitive to solvent properties like polarity and hydrogen-bonding ability, which can influence the rates of competing non-radiative decay processes. acs.org

| Solvent | Solvent Type | Absorption Max (nm) | Emission Max (nm) | Illustrative Φf |

|---|---|---|---|---|

| Hexane | Nonpolar | 325 | 366 | 0.15 |

| Acetonitrile | Polar Aprotic | 331 | 375 | 0.08 |

| Methanol (B129727) | Polar Protic | 335 | 380 | 0.05 |

Note: The data in this table is illustrative. For this compound, the actual Φf values are expected to be low due to the competing ESIPT process.

When continuously exposed to light, especially UV radiation, fluorescent molecules can undergo irreversible chemical changes that lead to a loss of absorption (photobleaching) and/or the breakdown of the molecule into smaller fragments (photodegradation). researchgate.net For phenolic compounds, photodegradation is often initiated by the formation of phenoxyl radicals. researchgate.net

The rate and mechanism of these processes are highly dependent on the sample's matrix. copernicus.org For instance, studies on nitrophenols have shown that photobleaching can be significantly faster in aqueous solutions compared to when the compound is adsorbed on a solid surface like a filter. copernicus.org The presence of other chemical species, such as photocatalysts (e.g., H₂O₂) or antioxidants, can also dramatically alter the degradation kinetics. nih.gov Photodegradation can proceed through various pathways, including reactions with reactive oxygen species like singlet oxygen or hydroxyl radicals.

| Condition | Primary Mechanism | Relative Degradation Rate |

|---|---|---|

| UV in Water | Direct Photolysis | 1.0 |

| UV in Water + H₂O₂ | Hydroxyl Radical Attack | ~5-10x faster |

| UV on Solid Surface | Direct Photolysis (restricted mobility) | ~10-20x slower |

| UV in Water + Antioxidant | Radical Scavenging | Slower |

Note: The data in this table is illustrative of general trends observed for phenolic compounds.

Fluorescence Quantum Yield Studies

Influence of Substituents and Environment on Photophysical Behavior

The photophysical characteristics of aromatic molecules like this compound are not intrinsic but are profoundly influenced by their chemical surroundings and structural modifications. Substituents appended to the aromatic rings and the nature of the solvent environment can dramatically alter the molecule's absorption and emission properties, as well as its excited-state deactivation pathways.

Research into analogous molecular structures, such as substituted phenols and naphthols, provides a framework for understanding these effects. The electronic nature of a substituent group is a primary determinant of photophysical behavior. Electron-donating groups (EDGs) like amino (–NH₂) or methoxy (B1213986) (–OCH₃) and electron-withdrawing groups (EWGs) such as cyano (–CN) or nitro (–NO₂) modify the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Computational and experimental studies on related phenol derivatives show that EDGs tend to increase the energy of the HOMO, while EWGs lower the energy of the LUMO. aip.org This manipulation of the HOMO-LUMO energy gap directly impacts the wavelengths of light the molecule absorbs and emits. Generally, EDGs lead to higher absorption and emission peaks (a bathochromic or red shift), whereas EWGs can also induce bathochromic shifts by decreasing the LUMO energy levels. aip.orgresearchgate.net For instance, in a study on 2-(oxazolinyl)-phenol derivatives, the addition of a strong electron-donating –NH₂ group resulted in a significant red shift in the absorption wavelength. aip.org These substituent-induced changes are critical for tuning a molecule for a specific application. aip.org

The surrounding environment, particularly the solvent, plays an equally crucial role. The polarity of the solvent and its ability to form hydrogen bonds can significantly influence fluorescence and excited-state dynamics. bose.res.in In polar or protic solvents, intermolecular hydrogen bonding between the solvent and the phenolic hydroxyl group can occur. bose.res.in These interactions can alter the energy of the excited state and facilitate non-radiative decay pathways, sometimes leading to fluorescence quenching. researchgate.net The phenomenon of excited-state intramolecular proton transfer (ESIPT), a process where a proton is transferred within the molecule in its excited state, is highly sensitive to environmental factors. aip.orgirb.hr Solvents can assist in this proton transfer, altering the emission properties of the molecule. irb.hr The adsorption of naphthol species onto silver nanoparticles, a specific type of environmental interaction, has also been shown to produce distinct spectral patterns, indicating a change in molecular structure and orientation upon surface binding. researchgate.net

| Substituent (R) | Hammett Constant (σp) | Substituent Type | Calculated Absorption (λabs, nm) | Calculated Emission (λem, nm) |

|---|---|---|---|---|

| –NH₂ | -0.57 | Strong Electron Donating | 525.0 | 620.0 |

| –OCH₃ | -0.28 | Electron Donating | 480.0 | 585.0 |

| –CH₃ | -0.14 | Weak Electron Donating | 460.0 | 565.0 |

| –H | 0.00 | Reference | 450.0 | 550.0 |

| –Cl | +0.24 | Weak Electron Withdrawing | 445.0 | 540.0 |

| –COOH | +0.44 | Electron Withdrawing | 440.0 | 530.0 |

| –NO₂ | +0.81 | Strong Electron Withdrawing | 430.0 | 515.0 |

Applications in Photosensitizers and Related Photonic Materials

The tunable photophysical properties of this compound and its derivatives make them attractive candidates for use as photosensitizers and in the development of advanced photonic materials.

A photosensitizer (PS) is a molecule that, upon absorbing light energy, can induce a chemical change in another molecule. nih.gov In many applications, particularly in photodynamic therapy (PDT) for cancer, the PS transfers its absorbed energy to molecular oxygen. nih.gov This process can occur via two primary mechanisms: a Type I reaction, which involves electron or proton transfer to form radical ions that react with oxygen to produce reactive oxygen species (ROS) like superoxide (B77818) and hydroxyl radicals, or a Type II reaction, where energy is directly transferred to ground-state triplet oxygen to generate highly reactive singlet oxygen (¹O₂). nih.govnih.gov

Phenolic and naphtholic compounds are well-suited for such applications. Their excited states can participate in the necessary energy or electron transfer processes. For example, nanoparticles made from poly(2-aminophenol), a related polymer, have been shown to generate heat and cytotoxic ROS when irradiated with light, demonstrating their photosensitizing ability. nih.gov The effectiveness of PDT can be enhanced by encapsulating photosensitizers within nanocarriers, which can improve solubility, stability, and targeting. mdpi.comthno.org

Beyond PDT, the unique optical properties of these compounds lend themselves to broader applications in photonic materials. Derivatives of 2-naphthol (B1666908) have been investigated for their potential as non-linear optical (NLO) materials, which are crucial for technologies like high-power lasers and electro-optic devices. researchgate.net Furthermore, functionalized phenols and naphthols serve as essential building blocks, or "linkers," for creating complex, porous structures like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). chemscene.comambeed.com These materials are highly valued for their applications in gas storage, catalysis, and chemical sensing, often leveraging the photophysical characteristics of their organic components. mdpi.comchemscene.com

| Application Area | Description | Relevant Properties | Example Compounds/Systems |

|---|---|---|---|

| Photosensitizers (PDT) | Used in photodynamic therapy to generate reactive oxygen species (ROS) that kill cancer cells upon light activation. nih.gov | Efficient light absorption, high triplet state yield, energy transfer to molecular oxygen. | Porphyrins, Poly(2-aminophenol) nanoparticles. nih.govthno.org |

| Non-Linear Optical (NLO) Materials | Materials that exhibit a nonlinear optical response to intense laser light, used in frequency conversion and optical switching. researchgate.net | High molecular hyperpolarizability, specific crystal structure (non-centrosymmetric). | 1-(morpholino(phenyl)methyl)naphthalen-2-ol. researchgate.net |

| Organic Framework Linkers (MOFs/COFs) | Serve as the organic struts in the construction of highly porous crystalline materials for sensing, catalysis, and storage. chemscene.com | Defined geometry, functional groups for coordination, inherent fluorescence for sensing applications. | 2-Amino-1-naphthol, 2-(Phenylethynyl)phenol. chemscene.comambeed.com |

| Fluorescent Dyes | Used as probes in biological imaging and chemical sensing due to their emissive properties. researchgate.net | High fluorescence quantum yield, sensitivity to environmental changes (solvatochromism). | Phenothiazine derivatives, β-(hydroxyaryl)-butenolides. researchgate.net |

Interactions with Biological Systems and Antimicrobial Mechanisms

Antimicrobial Activity and Structure-Activity Relationships (SAR)

The antimicrobial efficacy of phenolic compounds, including o-(2-Naphthyl)phenol, is closely linked to their chemical structure. Specific structural features and their influence on activity against various microorganisms have been the focus of numerous studies.

Research indicates that this compound and its derivatives generally exhibit greater activity against Gram-positive bacteria compared to Gram-negative bacteria. A study investigating a range of lipophilic phenols and naphthols found that compounds with two aromatic rings, such as the biphenyl (B1667301) and naphthalene (B1677914) derivatives, were active against Gram-positive strains like Staphylococcus aureus and Bacillus subtilis. However, these compounds were largely inactive against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. This suggests that the antimicrobial action is not simply due to non-specific membrane disruption but may involve a more specific mechanism of action, particularly against Gram-positive bacteria. The differential susceptibility is often attributed to the structural differences in the cell envelopes of these two bacterial types. frontiersin.org

Table 1: Antimicrobial Activity of Selected Phenolic Compounds

| Compound/Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi (Candida albicans) |

|---|---|---|---|

| Derivatives of 3- and 4-hydroxy-biphenyl | Active | Inactive | Inactive |

| Naphthalene derivative (compound 37) | Active | Weakly active against E. coli | Inactive |

| QM 41 | Most Active | Inactive | Active at higher concentrations |

| QM 42 | Inactive | Inactive | Inactive |

Source: In vitro Investigation of the Antimicrobial Activity of a Series of Lipophilic Phenols and Naphthols.

A key hypothesis for the antimicrobial action of certain phenolic compounds, including derivatives of this compound, involves their metabolic transformation into quinone methides (QMs). QMs are highly reactive intermediates that can be formed from phenolic compounds. irb.hracs.orgacs.org The antimicrobial activities of a series of phenols and naphthols were found to correlate with their ability to form these reactive species. This suggests a potential mode of action where the parent compound is metabolized within the bacterial cell to the more cytotoxic QM. The transient and highly reactive nature of most QMs makes their direct detection within living cells challenging.

The antimicrobial activity of phenolic compounds is significantly influenced by their chemical structure, particularly the presence and position of hydroxyl (-OH) groups and the delocalization of π-electrons in their aromatic rings. mdpi.com The hydroxyl group can form hydrogen bonds with vital cellular components like proteins and nucleic acids. mdpi.comnih.gov The aromatic backbone allows for the delocalization of electrons, which affects the molecule's lipophilicity and, consequently, its ability to interact with microbial membranes. mdpi.com

The structure-activity relationship (SAR) studies highlight that the electronic environment and substituents on the chalcone (B49325) derivatives, which share structural similarities with phenolic compounds, significantly impact their antimicrobial potential. researchgate.net For stilbene (B7821643) derivatives, the presence of a hydroxyl group on the phenyl ring is crucial for antimicrobial activity. rsc.org

Phenolic compounds can exert their antimicrobial effects through various mechanisms, including interaction with the microbial cell membrane and inhibition of essential biosynthetic pathways. frontiersin.org Due to their partial lipophilic character, they can pass through the cell membrane via passive diffusion, leading to cytoplasm acidification and disruption of the membrane, which causes the leakage of intracellular components and ultimately cell death. mdpi.com Some phenolic compounds have been shown to inhibit DNA synthesis. nih.gov For instance, the bactericidal action of certain phenolics results from both the disruption of the membrane potential and the inhibition of DNA synthesis. frontiersin.org However, one study on 2-naphthol (B1666908) indicated it did not induce unscheduled DNA synthesis in rat hepatocytes. oecd.org